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Introduction Deoxyribonucleases (DNases) are enzymes that catalyze the degradation of DNA
by hydrolyzing phosphodiester bonds in the DNA backbone. Their activity is a significant
concern during the extraction and handling of nucleic acids, as it can lead to reduced yield and
integrity of the DNA sample, compromising downstream applications such as PCR,
sequencing, and cloning.[1][2] Ethylenediaminetetraacetic acid (EDTA) is a widely used
chelating agent that effectively inhibits the activity of most DNases, thereby protecting DNA
from degradation.[2][3] These application notes provide a comprehensive overview of the
mechanism, applications, and protocols for using EDTA to preserve DNA integrity.

Mechanism of Action

The primary mechanism by which EDTA prevents DNA degradation is through the chelation of
divalent cations, particularly magnesium (Mg?*) and calcium (Ca2*).[4][5] Most DNases,
including the common DNase |, are metalloenzymes that require these divalent cations as
essential cofactors for their catalytic activity.[1][6] The cations play a crucial role in the
enzyme's active site, facilitating the cleavage of the phosphodiester backbone of DNA.[5]

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a
very stable complex.[3][4] By sequestering the available Mg2* and Ca2* ions in the solution,
EDTA effectively removes the necessary cofactors from the DNases, rendering the enzymes
inactive and thus protecting the DNA from hydrolysis.[1][2][7] The effectiveness of EDTA's
chelating ability, and therefore its protective capacity, increases with higher pH.[5][8]
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Figure 1. Mechanism of DNase Inhibition by EDTA.
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Caption: Figure 1. Mechanism of DNase Inhibition by EDTA.

Key Applications

EDTA is an indispensable component in numerous molecular biology applications to ensure the
stability and integrity of DNA and RNA.[9]

 DNA and RNA Extraction: EDTA is a standard component of lysis and extraction buffers
(e.g., TE Buffer: Tris-EDTA). It inhibits nucleases released during cell lysis, ensuring the
recovery of high-molecular-weight nucleic acids.[2][7]

» Tissue Preservation: Solutions containing EDTA are used to preserve tissues for subsequent
DNA extraction, performing as well as or better than ethanol in many cases, especially at
higher pH.[5][8] Thawing frozen tissues in an EDTA solution can significantly improve the
yield of high-molecular-weight DNA.[10][11]
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o Enzymatic Reaction Termination: EDTA is used to stop enzymatic reactions that require
divalent cations, such as those involving DNase |, by adding it to a final concentration that
chelates all available cofactors.[12][13]

» Electrophoresis Buffers: Buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA)
contain EDTA to chelate metal ions in the solution, which can otherwise interact with nucleic
acids and affect their migration through the gel.[9]

Quantitative Data on EDTA Efficacy

The effectiveness of EDTA in preventing DNA degradation has been quantified in various
studies. The following tables summarize key findings.

Table 1: Efficacy of EDTA in Preserving High Molecular Weight (HMW) DNA from Frozen
Tissues This table summarizes the percentage of HMW DNA (%HMW) recovered from tissues
of various marine species when thawed in 250 mM EDTA (pH 10) compared to direct extraction
from frozen tissue.

Average %oHMW

Species Treatment Fold Improvement
DNA
Centropristis striata
Frozen 149 +7.6%
(Black Sea Bass)
Thawed in EDTA 54.8 + 13.9% 3.7x
Homarus americanus
) Frozen 19.4 £ 10.0%
(American Lobster)
Thawed in EDTA Significantly Greater >1x
Magallana gigas N
N Frozen Data not specified
(Pacific Oyster)
Thawed in EDTA Significantly Greater >1x

Data synthesized from
studies on preserving
HMW DNA from

frozen tissues.[10][11]
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Table 2: Effect of pH on the Efficacy of 0.25 M EDTA for HMW DNA Preservation This table
shows the percent recovery (%R) of HMW DNA from tissues of different aquatic species stored
for 12 months in 0.25 M EDTA at varying pH levels, compared to preservation in 95% ethanol.

Species EDTA pH 8 EDTA pH 9 EDTA pH 10 95% Ethanol
Alitta virens
< 8% < 8% 61.3% < 8%
(Clam Worm)
Faxonius virilis Significantly Significantly
. _ 59.6% > 59.6%

(Virile Crayfish) Lower Lower
Homarus
americanus Significantl Significantl

_ J Y J Y 53.7% ~27%
(American Lower Lower
Lobster)

Data extracted
from a study on
the pH
dependence of
EDTA as a DNA

preservative.[5]

[8]

Table 3: Optimal EDTA Concentrations for DNase Inhibition in Various Applications
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o Recommended EDTA
Application . Notes
Concentration

Standard concentration in TE

DNA Extraction Buffers 1-10mM ) )
buffer and lysis solutions.[7]
Sufficient to chelate Mg2+/Caz+
Stopping DNase | Reactions 5 mM (final concentration) in typical reaction buffers.[12]

[13]

) ] Shown to result in no
Circulating Cell-Free DNA

) 5 mM detectable DNase activity in
Protection
blood plasma.[14]
High concentration used for
Frozen Tissue Preservation 250 mM (at pH 10) overnight thawing and

preservation.[10][11][15]

. i Optimized for improving DNA
Metal Chelation from Mine )
. 9 pg/uL recovery from metal-rich
Tailings _
environmental samples.[16]

Protocols
Protocol 1: General DNA Extraction Using an EDTA-
Based Lysis Buffer

This protocol is a general guideline for extracting DNA from plant or animal tissue, incorporating
EDTA to inhibit DNase activity during lysis.

Materials:

Lysis Buffer: 100 mM Tris-HCI (pH 8.0), 50 mM EDTA, 500 mM NacCl, 1-2% SDS

Tissue sample (fresh or frozen)

Mortar and pestle, or homogenizer

Microcentrifuge tubes
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Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
Isopropanol (100%, cold)

Ethanol (70%, cold)

TE Buffer: 10 mM Tris-HCI, 1 mM EDTA (pH 8.0)

Water bath or heat block (65°C)

Procedure:

Tissue Homogenization: Grind 50-100 mg of tissue to a fine powder in liquid nitrogen using a
pre-chilled mortar and pestle.

Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of Lysis Buffer.
Vortex briefly to mix.

Incubation: Incubate the lysate at 65°C for 30-60 minutes to ensure complete cell lysis.[2]
The EDTA in the buffer will chelate divalent cations, inactivating DNases released from the
cells.[2]

Purification: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 10
seconds, and centrifuge at >10,000 x g for 10 minutes. This step removes proteins and other
cellular debris.

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7
volumes of cold isopropanol, mix gently by inversion, and incubate at -20°C for 30 minutes to
precipitate the DNA.

Pelleting: Centrifuge at >10,000 x g for 15 minutes to pellet the DNA. Discard the
supernatant.

Washing: Wash the DNA pellet with 500 L of cold 70% ethanol to remove residual salts.[2]
Centrifuge for 5 minutes, and carefully remove the supernatant.

Drying and Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend
the DNA in 50-100 pL of TE Buffer. The 1 mM EDTA in the TE buffer provides long-term

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.greenskybio.com/plant_extract/stepbystep-a-practical-approach-to-plant-dna-extraction-with-edta.html
https://www.greenskybio.com/plant_extract/stepbystep-a-practical-approach-to-plant-dna-extraction-with-edta.html
https://www.greenskybio.com/plant_extract/stepbystep-a-practical-approach-to-plant-dna-extraction-with-edta.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

protection against any residual DNase activity.[2]

Start: Tissue Sample

1. Homogenize Tissue
(e.g., in Liquid N2)

2. Add Lysis Buffer
(contains EDTA + SDS)

3. Incubate at 65°C
(DNases are inhibited)

4. Purify
(Phenol:Chloroform Extraction)

5. Precipitate DNA
(Isopropanol)

6. Wash Pellet
(70% Ethanol)

7. Resuspend DNA
(in TE Buffer with EDTA)

End: Purified DNA

Figure 2. Workflow for DNA Extraction with EDTA.
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Caption: Figure 2. Workflow for DNA Extraction with EDTA.

Protocol 2: Inactivation of DNase | in Enzymatic
Reactions

This protocol describes how to stop a DNase | digestion reaction, for example, when removing
genomic DNA contamination from an RNA sample.

Materials:

o Completed DNase | reaction mixture

e 0.5 M EDTA (pH 8.0) solution

o Water bath or heat block (75°C) (Optional)
Procedure:

o Chelation: At the end of the DNase | incubation (e.g., 10-15 minutes at 37°C), add 0.5 M
EDTA to the reaction mixture to achieve a final concentration of 5 mM.[12][13] For a 50 L
reaction, this would be 0.5 pL of 0.5 M EDTA.

o Vortex: Gently vortex the tube to ensure the EDTA is thoroughly mixed. The chelation of
Mg?2+ and Ca?* is nearly instantaneous and will halt DNase | activity.

o Heat Inactivation (Optional but Recommended): To irreversibly inactivate the DNase |
enzyme, heat the sample at 75°C for 10-15 minutes.[13][17] The presence of EDTA is critical
during this step to prevent heat-induced, cation-catalyzed degradation of RNA.[13][18]

o Downstream Applications: The sample is now ready for downstream applications.

o Note: High concentrations of EDTA can inhibit subsequent enzymatic reactions like
reverse transcription or PCR, which also require Mg?*.[17][18] If inhibition is a concern,
either add supplementary MgClz to the downstream reaction or purify the nucleic acid via
phenol:chloroform extraction or a spin column cleanup kit.[12][13]
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Protocol 3: Preservation of High Molecular Weight DNA
in Frozen Tissues

This protocol is adapted from studies demonstrating improved recovery of HMW DNA from
frozen tissues by thawing them in an EDTA solution.[10][11][15]

Materials:

EDTA Preservation Solution: 250 mM EDTA, adjusted to pH 10.0

Frozen tissue sample

Sterile tubes

Refrigerator (4°C)

Standard DNA extraction kit or reagents

Procedure:

Preparation: Dispense a sufficient volume of EDTA Preservation Solution into a sterile tube
to fully submerge the tissue sample.

» Thawing: Place the frozen tissue sample directly into the EDTA Preservation Solution at
room temperature and allow it to thaw completely.

 Incubation: Once thawed, store the tube containing the tissue and EDTA solution overnight
(12-16 hours) at 4°C.[15] This allows the EDTA to permeate the tissue and inactivate
endogenous DNases.

o DNA Extraction: After incubation, remove the tissue from the EDTA solution. Briefly blot the
tissue on a sterile wipe to remove excess liquid.

e Proceed with Extraction: Proceed immediately with your chosen DNA extraction protocol
(e.g., a high-molecular-weight DNA extraction kit). The pre-treatment with EDTA helps
ensure the recovery of larger DNA fragments.
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l

[ 4. Analyze DNA Quality j
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Figure 3. Workflow for HMW DNA Preservation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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